molecular formula C13H11ClN4S B2913246 3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852372-99-7

3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2913246
CAS RN: 852372-99-7
M. Wt: 290.77
InChI Key: GYHIMZYFXSDXKY-UHFFFAOYSA-N
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Description

Triazolo pyridazine compounds are a class of heterocyclic compounds which contain a triazole ring fused with a pyridazine ring . They have been studied for various applications due to their interesting chemical properties .


Synthesis Analysis

The synthesis of similar triazolo pyridazine compounds has been reported in the literature . Typically, these compounds are synthesized via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed using techniques like single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving these compounds typically involve the reaction of dibenzoylacetylene and triazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. Some compounds in this class have been reported to have good density, high decomposition temperature, and excellent detonation performance .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized and characterized pyridazine derivatives, including 3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine and related compounds, highlighting their potential in medicinal chemistry due to their significant pharmaceutical importance. The synthesis involves various chemical processes, and the structures are confirmed through spectroscopic techniques such as NMR, IR, and mass spectral studies, as well as X-ray diffraction techniques. These compounds exhibit interesting crystal packing and intermolecular interactions, as evidenced by Hirshfeld surface analysis and energy framework constructions (Sallam et al., 2021).

Biological Properties and Applications

Pyridazine derivatives have been studied for various biological properties:

  • Antimicrobial Activity : Some pyridazine derivatives have shown promising antimicrobial activity against a range of bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Kumara et al., 2013).

  • Antimalarial Effects : Compounds with pyridazine structures have demonstrated antimalarial activity against specific strains in mice, highlighting their potential as antimalarial agents (Werbel et al., 1973).

  • Antitumor and Anti-inflammatory Activities : Pyridazine derivatives are noted for their considerable anti-tumor and anti-inflammatory activities, making them of interest in cancer and inflammation research (Sallam et al., 2021).

  • Cytotoxic Agents : Certain 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines have been synthesized and evaluated for their cytotoxic activities against Acute Lymphoblastic Leukemia (ALL) cell lines and a human breast adenocarcinoma cell line (MCF-7), showing that triazoles exhibit better cytotoxicity than their hydrazone precursors (Mamta et al., 2019).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the application they are being used for .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure. Some compounds in this class are reported to have excellent insensitivity toward external stimuli .

Future Directions

Future research in this area could involve the design of next-generation fused ring energetic materials for different applications .

properties

IUPAC Name

3-(4-chlorophenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4S/c1-2-19-12-8-7-11-15-16-13(18(11)17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHIMZYFXSDXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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